molecular formula C20H20ClN3O2 B11003842 N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11003842
M. Wt: 369.8 g/mol
InChI Key: JBQVBZUCNUUUGH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, solvent choice, and catalyst selection to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as 4-chlorophenylacetic acid.

Uniqueness

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H20ClN3O2/c21-15-9-11-16(12-10-15)23-19(25)8-2-1-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,23,25)

InChI Key

JBQVBZUCNUUUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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